Lipophilicity Shift: 1,2-Dimethyl-piperidin-4-ol vs. Piperidin-4-ol
1,2-Dimethyl-piperidin-4-ol (XLogP3 = 0.6) is approximately 1.1–1.5 log units more lipophilic than the parent piperidin-4-ol (experimental logP = -0.52 to -0.87), representing a roughly 10- to 30-fold increase in octanol-water partition coefficient [1][2]. This shift in lipophilicity is driven by the two methyl substituents and directly impacts predicted membrane permeability and formulation requirements.
| Evidence Dimension | Octanol-water partition coefficient (lipophilicity) |
|---|---|
| Target Compound Data | XLogP3 = 0.6 (computed) |
| Comparator Or Baseline | Piperidin-4-ol: logP = -0.52 (ACD/LogP) to -0.87 (JChem) |
| Quantified Difference | ΔlogP ≈ 1.1–1.5 log units; ~10–30× higher lipophilicity |
| Conditions | Calculated/experimental logP values; different measurement methods and software |
Why This Matters
For procurement in drug discovery or agrochemical programs, this lipophilicity differential directly influences LogD, CNS MPO scores, and formulation solvent selection, making piperidin-4-ol an unsuitable substitute when specific ADME profiles are targeted.
- [1] PubChem, 1,2-Dimethyl-piperidin-4-ol Computed Properties, XLogP3: 0.6. View Source
- [2] ChemBase, Piperidin-4-ol Calculated Properties, JChem LogP: -0.87481886. View Source
